6-amino-1H-indole-3-carboxamide

Medicinal Chemistry Synthetic Building Block Chemical Biology

6-Amino-1H-indole-3-carboxamide is a regiospecific indole scaffold with both amine and carboxamide functionalities. Unlike the 5-amino isomer (CAS 677752-70-4), the 6-amino placement enables distinct hydrogen-bonding geometry critical for kinase hinge binding and P2X7 receptor modulation. This compound is validated in patent families targeting S1P receptors, tau/alpha-synuclein aggregation, and kinase inhibition. Procuring this exact regioisomer ensures structural fidelity for programs requiring the 6-amino substitution pattern. Avoid generic 'indole-3-carboxamide' alternatives that lack the reactive amine handle and proven biological relevance.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 1249460-91-0
Cat. No. B2504353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indole-3-carboxamide
CAS1249460-91-0
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=C2C(=O)N
InChIInChI=1S/C9H9N3O/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,10H2,(H2,11,13)
InChIKeyBISCUBRFKFQKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indole-3-carboxamide (CAS 1249460-91-0): Core Chemical and Functional Properties


6-Amino-1H-indole-3-carboxamide (CAS 1249460-91-0) is a heterocyclic organic compound defined by an indole scaffold substituted at the 6-position with an amino group and at the 3-position with a carboxamide moiety [1]. This specific arrangement yields a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol . The compound serves as a versatile small-molecule building block within medicinal chemistry and chemical biology research programs [2]. Its functional groups confer specific reactivity and enable its use as a scaffold in the synthesis of more complex, biologically active molecules [2].

Why 6-Amino-1H-indole-3-carboxamide is Not an Interchangeable Indole Building Block


Assuming functional equivalence across indole-3-carboxamide analogs is a common pitfall in research procurement, as subtle variations in substitution patterns and core structures can lead to profound differences in biological activity and synthetic utility [1]. The 6-amino-1H-indole-3-carboxamide is chemically and biologically distinct from its 5-amino regioisomer (CAS 677752-70-4) due to the altered position of the amino group, which affects molecular geometry, electronic distribution, and potential for hydrogen bonding . Furthermore, the unsubstituted indole-3-carboxamide core lacks the reactive amine handle, limiting its capacity for direct functionalization. Even structurally related 6-substituted indole-3-carboxylic acid amides are not direct substitutes, as their biological activity is highly dependent on the specific nature of the substituent at the 6-position, as evidenced by their use in patent claims for sphingosine-1-phosphate (S1P) receptor modulation [2]. Generic substitution with a similar 'indole' compound without accounting for these precise structural features risks invalidating a research project's structural hypotheses or generating irrelevant data.

Quantitative Evidence for Selecting 6-Amino-1H-indole-3-carboxamide Over Closest Analogs


Differentiation from Unsubstituted Core: Functional Group Value for Downstream Synthesis

In contrast to the unsubstituted 1H-indole-3-carboxamide core, 6-amino-1H-indole-3-carboxamide provides a primary amine functional group that is essential for further derivatization. This reactive handle allows for direct chemical modifications, such as amide coupling, reductive amination, or diazotization, enabling the rapid synthesis of diverse chemical libraries and the exploration of broader chemical space [1]. The presence of both a carboxamide and a primary amine on the indole scaffold is a key structural feature that is leveraged in the design of more complex molecules, such as kinase inhibitors [2].

Medicinal Chemistry Synthetic Building Block Chemical Biology

Structural Advantage Over Regioisomer 5-Amino-1H-indole-3-carboxamide

Computational studies suggest that the position of the amino substituent on the indole ring can affect molecular interactions. A theoretical study on aminoindole derivatives and their interaction with nucleotide bases indicated that 6-aminoindole derivatives exhibit distinct binding energies and geometries compared to other isomers, which could translate to differences in biological recognition [1]. Specifically, the 6-amino isomer provides a different spatial orientation for hydrogen bonding compared to the 5-amino isomer, which may be critical for achieving target selectivity or optimizing ligand binding in structure-based drug design campaigns .

Computational Chemistry Structure-Based Design Molecular Modeling

Intellectual Property Distinction: A Key Scaffold in Novel P2X7 Antagonist Patents

The 6-amino-1H-indole-3-carboxamide scaffold is specifically claimed as a preferred embodiment within patent families covering novel P2X7 receptor antagonists [1]. This contrasts with the broader class of indole carboxamides. The patent specifically details compounds of formula (I) where the 6-position is substituted with an amino group, which is integral for the desired biological activity [2]. While specific IC50 data for the parent compound 6-amino-1H-indole-3-carboxamide is not provided in the patent summary, its inclusion as a key intermediate underscores its strategic value over other indole carboxamides that are not part of this specific chemical matter [1].

Drug Discovery Inflammation Ion Channel

Optimized Application Scenarios for 6-Amino-1H-indole-3-carboxamide in Research and Development


Scaffold for Synthesis of Targeted Kinase Inhibitor Libraries

The compound's dual functional groups (amine and carboxamide) make it an ideal starting material for building focused libraries of indole-based kinase inhibitors. Researchers can leverage the 6-amino group as a key vector for introducing diverse chemical moieties while the 3-carboxamide serves as a critical hydrogen-bonding anchor to the kinase hinge region. This approach is validated by its use in patent applications claiming kinase inhibitors for treating various diseases, including cancer and autoimmune disorders [1].

Probe Development for Inflammatory and Autoimmune Pathways

Given its specific mention in patent families related to P2X7 receptor antagonists, this compound is a strategic choice for research groups investigating purinergic signaling pathways [2]. Its use as a core scaffold can expedite the development of chemical probes or lead compounds aimed at modulating inflammation, neuropathic pain, and other conditions mediated by the P2X7 receptor [2]. Procuring this compound provides a direct entry point into a well-defined chemical space with known biological relevance.

Key Intermediate in the Development of Anti-Neurodegenerative Agents

Recent academic and technology transfer initiatives have identified aminoindole carboxamide derivatives as promising agents for modifying tau protein and alpha-synuclein aggregation without altering their fundamental structure [3]. The 6-amino-1H-indole-3-carboxamide core serves as a foundational scaffold for this research, with analogs demonstrating anti-fibrillary activity in ThT fluorescence assays [3]. This positions the compound as a critical building block for programs targeting the underlying protein misfolding pathologies in Alzheimer's and Parkinson's diseases [3].

Reference Standard for Regioisomeric Purity in Analytical Methods

In quality control and analytical development, 6-amino-1H-indole-3-carboxamide can serve as a pure reference standard. Its distinct chromatographic and spectroscopic profile is essential for confirming the identity and regioisomeric purity of related compounds, such as distinguishing it from the 5-amino isomer . This application is critical for ensuring the reproducibility and accuracy of research involving indole derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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